3-Ethoxy-1,2-oxazole-5-carboxylic acid

Description

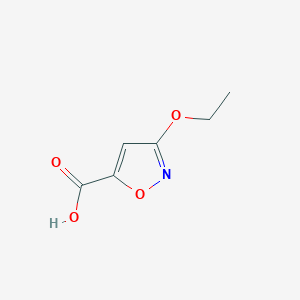

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZQNHZWOVCSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135080-29-4 | |

| Record name | 3-ethoxy-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isoxazole and Oxazole Carboxylic Acids Within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic compounds with significant biological and industrial applications. Among these, isoxazoles and their isomeric cousins, oxazoles, represent a crucial class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.

The incorporation of a carboxylic acid functional group onto the isoxazole (B147169) or oxazole (B20620) ring dramatically enhances the molecule's utility. This appendage provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. Isoxazole and oxazole carboxylic acids serve as versatile building blocks in organic synthesis, enabling the introduction of the heterocyclic core into larger molecules through amide bond formation, esterification, and other coupling reactions.

The inherent chemical properties of the isoxazole and oxazole rings, such as their electronic nature and ability to participate in various reactions, make them privileged structures in medicinal chemistry. mdpi.com These rings are often found in pharmacologically active compounds, contributing to their binding affinity with biological targets and influencing their metabolic stability. The strategic placement of substituents, such as an ethoxy group, can further modulate these properties, offering a fine-tuning mechanism for designing molecules with specific desired characteristics.

Research Context and Scope of 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid Studies

Direct Synthesis Approaches to the 1,2-Oxazole Core

The formation of the 1,2-oxazole (isoxazole) ring is the cornerstone of synthesizing the target compound. Various strategies have been developed to construct this five-membered heterocycle efficiently and with high regioselectivity.

Cyclization Reactions for 1,2-Oxazole Ring Formation, including [3+2] Cycloaddition Mechanisms

The most widely utilized and researched method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction. rsc.orgnih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. rsc.org The reaction between a nitrile oxide and an alkyne is a direct route to the isoxazole core. organic-chemistry.orgnih.gov

Two primary mechanistic pathways are proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic reaction and a stepwise mechanism proceeding through a diradical intermediate. rsc.org A significant challenge in the synthesis of substituted isoxazoles via this method is controlling regioselectivity—the specific orientation of the substituents on the final ring. For instance, the reaction of hydroximoyl halides with a dipolarophile can sometimes yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. rsc.org However, the use of catalysts, such as copper(I), can effectively control the regioselectivity, favoring the formation of 3,5-disubstituted products. organic-chemistry.orgacs.org

An alternative major pathway to the 1,2-oxazole core involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its salts. nih.gov Starting materials for this approach include 1,3-diketones or α,β-unsaturated ketones. nih.govnih.gov

Intramolecular [3+2] cycloadditions of nitrile oxides are also a powerful tool, allowing for the simultaneous formation of two rings in a single step to create complex fused heterocyclic systems. mdpi.com

One-Pot Synthetic Strategies for Isoxazole Derivatives

A prevalent one-pot, three-component approach involves the reaction of an aldehyde, hydroxylamine, and a terminal alkyne. acs.org In this sequence, the aldehyde first reacts with hydroxylamine to form an aldoxime. The aldoxime is then converted in situ to a nitrile oxide intermediate, which subsequently undergoes a [3+2] cycloaddition with the alkyne. acs.org Copper(I) salts are frequently employed as catalysts in these reactions to ensure high regioselectivity and yield, minimizing the formation of byproducts. nih.govacs.org This method is noted for its wide scope of tolerated functional groups on both the aldehyde and alkyne components. acs.org

Other one-pot, multi-component strategies have been developed, such as the condensation of aryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters, using various catalysts to produce isoxazol-5(4H)-ones. nih.govresearchgate.net These methods are advantageous as they often use stoichiometric amounts of reagents, reducing waste and simplifying purification. acs.org

| Reaction Type | Components | Key Features | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Three-Component | Aldehyde, Hydroxylamine, Terminal Alkyne | In situ generation of nitrile oxide; high regioselectivity. | Copper(I) catalyst | nih.govacs.org |

| Three-Component | Aryl Aldehyde, Hydroxylamine HCl, β-Ketoester | Forms isoxazol-5(4H)-one derivatives. | Various catalysts (e.g., nano-MgO, potassium phthalimide) | nih.govresearchgate.net |

| Cascade Reaction | α-Azido acrylates, Aromatic oximes | Metal-free synthesis of 3,4,5-trisubstituted isoxazoles. | Mild reaction conditions | organic-chemistry.org |

Hydrolysis of Ester Precursors to the Carboxylic Acid Moiety

The carboxylic acid functional group at the 5-position of the target molecule is commonly introduced via the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is a fundamental step in many synthetic routes.

The hydrolysis can be achieved under either basic or acidic conditions, with the choice depending on the stability of the isoxazole ring and any other functional groups present in the molecule. researchgate.net

Basic Hydrolysis (Saponification): This is a widely used method involving reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent system such as aqueous ethanol (B145695) or tetrahydrofuran (B95107) (THF). researchgate.net The reaction typically involves heating the ester with an excess of base, followed by acidification to protonate the resulting carboxylate salt and isolate the carboxylic acid.

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed using a strong acid like hydrochloric acid (HCl), often at elevated temperatures. nih.gov For instance, the final step in a gram-scale synthesis of 5-aminolevulinic acid involved the hydrolysis of an oxazole ester using 6 N HCl at 100 °C. nih.gov

In the context of synthesizing isoxazole-containing molecules, it has been demonstrated that ester-functionalized isoxazoles can be successfully converted to their corresponding carboxylic acids. rsc.orgresearchgate.net Care must be taken, as the isoxazole ring can be sensitive to harsh reaction conditions. researchgate.net

Precursor Chemistry and Derivatization Routes to this compound

The specific substituents of the target compound—the 3-ethoxy and 5-carboxylic acid groups—dictate the choice of starting materials and subsequent chemical modifications.

Utilization of Ethoxy-Substituted Starting Materials

To install the ethoxy group at the C3 position of the isoxazole ring, a precursor already containing this moiety is typically employed. A common strategy involves using a starting material that can be converted into a nitrile oxide bearing the desired substituent.

For example, a relevant precursor for a closely related structure is ethyl-2-chloro-2-(hydroxyimino)acetate. This compound can generate ethoxycarbonyl formonitrile oxide in situ. rsc.org This reactive 1,3-dipole can then undergo a cycloaddition reaction with an appropriate alkyne. In one microwave-assisted synthesis, this specific nitrile oxide precursor was reacted with various alkynes to produce ester-functionalized isoxazoles in quantitative yields. rsc.org While this precursor yields a 3-ethoxycarbonyl group, it represents a key synthetic strategy for introducing oxygenated functions at this position. Subsequent chemical modification could potentially convert the ethoxycarbonyl to an ethoxy group.

Another general approach involves the Claisen condensation of a starting material like acetophenone (B1666503) with diethyl oxalate, followed by a ring-closure reaction with hydroxylamine hydrochloride to form the isoxazole ring. ijpsonline.com This highlights the use of ethoxy-containing reagents to build the core structure.

Preparation of Derivatives of this compound

The carboxylic acid group at the C5 position serves as a versatile chemical handle for the synthesis of a wide range of derivatives. Standard organic transformations can be applied to this functional group to generate esters, amides, and other related compounds.

Amide Formation: The carboxylic acid can be activated with coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), followed by reaction with a primary or secondary amine to yield the corresponding amide. mdpi.com

Ester Formation: Standard esterification methods can be employed. For example, acylation of hydroxymethyl derivatives with isoxazole-3-carbonyl chlorides has been used to afford esters containing two azole fragments. researchgate.net

Ketone Synthesis: The carboxylic acid can be converted to an acid chloride, which can then be used in Friedel-Crafts acylation reactions. For instance, 5-arylisoxazole-3-carbonyl chlorides have been reacted with benzene (B151609) and toluene (B28343) to produce the corresponding aryl ketones. researchgate.net

Reduction to Alcohols: The carboxylic acid or its ester derivatives can be reduced to the corresponding primary alcohol. The reduction of an aldehyde group on a phenyl ester of a 5-arylisoxazole-3-carboxylic acid to a hydroxymethyl group has been achieved using sodium triacetoxyborohydride. researchgate.net

Chemical Transformations and Reactivity Profile of 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety in 3-Ethoxy-1,2-oxazole-5-carboxylic acid is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation. These transformations are crucial for incorporating the oxazole (B20620) scaffold into larger molecules. Furthermore, the carboxylate group can act as a ligand, participating in the formation of metal complexes.

Esterification Reactions of the Carboxylic Acid Moiety

Esterification of this compound is a common transformation to protect the carboxylic acid or to modify the compound's physical and chemical properties. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, are generally effective. For more sensitive substrates or to achieve higher yields, coupling agents or conversion to an acyl halide intermediate may be employed.

For instance, the reaction with simple alcohols like ethanol (B145695) or methanol (B129727) proceeds under acidic conditions to yield the corresponding ethyl or methyl esters. The use of diazoalkanes, while efficient, is often reserved for specific applications due to their hazardous nature. researchgate.net

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate | Classic Fischer esterification. |

| Methanol | HCl (gas), RT | Methyl 3-ethoxy-1,2-oxazole-5-carboxylate | Mild conditions suitable for some substrates. |

| SOCl₂ then R'OH | Pyridine, 0 °C to RT | Alkyl 3-ethoxy-1,2-oxazole-5-carboxylate | Two-step process via the acyl chloride. |

Amidation Reactions of the Carboxylic Acid Moiety

The formation of amides from this compound is a key reaction for building peptide-like structures or other functional materials. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (like DCC or EDC) or other coupling reagents that form a highly reactive intermediate. lookchemmall.com

The direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. lookchemmall.com

| Amine | Coupling Agent/Conditions | Product | Notes |

|---|---|---|---|

| Primary Amine (R-NH₂) | EDC, HOBt, DMF, RT | N-alkyl-3-ethoxy-1,2-oxazole-5-carboxamide | Standard peptide coupling conditions. |

| Secondary Amine (R₂NH) | HATU, DIPEA, CH₂Cl₂, RT | N,N-dialkyl-3-ethoxy-1,2-oxazole-5-carboxamide | HATU is a highly efficient coupling agent. |

| Ammonia | 1. SOCl₂ 2. aq. NH₃ | 3-Ethoxy-1,2-oxazole-5-carboxamide | Via the acyl chloride intermediate. |

Metal Complexation Studies Involving the Carboxylic Acid Ligand

The carboxylate group of this compound, along with the nitrogen and oxygen heteroatoms of the oxazole ring, can act as a multidentate ligand for various metal ions. mdpi.comnih.gov The formation of metal complexes can significantly alter the electronic properties and steric profile of the organic ligand, leading to applications in catalysis, materials science, and medicinal chemistry. researchgate.net

Studies have shown that related carboxylic acids can form stable complexes with transition metals such as zinc, manganese, iron, and cadmium. mdpi.comnih.gov The coordination mode can vary, involving monodentate or bidentate binding of the carboxylate group, and potential coordination through the ring nitrogen. The resulting complexes can range from discrete mononuclear units to multidimensional polymeric structures. mdpi.com

Transformations of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its reactivity. While generally stable, it can undergo specific functionalization reactions, as well as ring-opening and rearrangement under certain conditions.

Regioselective Functionalization of the 1,2-Oxazole Core (e.g., C4-Lithiation and Subsequent Electrophilic Quenching)

Direct functionalization of the 1,2-oxazole ring can be challenging due to its relatively low aromaticity and the presence of two heteroatoms. However, regioselective metalation, particularly at the C4 position, provides a powerful strategy for introducing a variety of substituents. researchgate.net The acidity of the C4 proton is enhanced by the adjacent oxygen and nitrogen atoms.

Deprotonation at the C4 position is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. The resulting C4-lithiated species is a potent nucleophile that can react with a range of electrophiles to introduce new functional groups. researchgate.net

| Electrophile | Reagents/Conditions | Product (at C4) | Notes |

|---|---|---|---|

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C 2. I₂ | 4-Iodo-3-ethoxy-1,2-oxazole-5-carboxylic acid derivative | Provides a handle for cross-coupling reactions. researchgate.net |

| Aldehyde (R-CHO) | 1. LDA, THF, -78 °C 2. R-CHO | 4-(Hydroxyalkyl)-3-ethoxy-1,2-oxazole-5-carboxylic acid derivative | Forms a secondary alcohol. |

| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C 2. DMF | 4-Formyl-3-ethoxy-1,2-oxazole-5-carboxylic acid derivative | Introduces a formyl group. |

Ring Opening and Rearrangement Reactions of the 1,2-Oxazole System

The N-O bond in the 1,2-oxazole ring is relatively weak and can be cleaved under various conditions, including reductive, basic, or thermal treatments, leading to ring-opened products or rearrangements to other heterocyclic systems. rsc.org

For example, catalytic hydrogenation can cleave the N-O bond, leading to the formation of β-enamino esters or ketones after hydrolysis. Treatment with strong bases can also induce ring-opening, sometimes followed by rearrangement. In some cases, isoxazoles have been observed to rearrange into oxazoles under basic conditions, a transformation that may proceed through an azirine intermediate. rsc.org Photochemical conditions can also promote rearrangements of the oxazole ring system.

These ring-opening and rearrangement reactions provide synthetic pathways to acyclic compounds and other heterocyclic structures that may be difficult to access through other means. rsc.orgnih.gov

Stability and Hydrolytic Decomposition Pathways of the 1,2-Oxazole Ring, including Decarboxylation

The stability of the 1,2-oxazole ring in this compound is a critical aspect of its chemical profile. The isoxazole (B147169) ring is an aromatic system, which confers a degree of stability; however, it possesses a characteristically weak N-O bond that serves as a site of potential reactivity and ring cleavage under specific conditions.

The hydrolytic decomposition of the isoxazole ring, particularly in the context of a carboxylic acid substituent, can be influenced by pH. Under basic conditions, the isoxazole ring can be susceptible to cleavage. For isoxazoles in general, the weak nitrogen-oxygen bond is a potential site for ring cleavage, which can lead to the formation of various difunctionalized compounds.

Kinetic studies on the decarboxylation of related heterocyclic carboxylic acids, such as 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids, have shown that the mechanism can vary depending on the proton activity of the medium, proceeding through either unimolecular or bimolecular pathways. rsc.org

| Factor | Influence on Stability/Decomposition | General Observations |

|---|---|---|

| N-O Bond Strength | The weak N-O bond is a primary site of reactivity, making the ring susceptible to cleavage under certain conditions (e.g., reductive or basic). | Cleavage can lead to various difunctionalized open-chain products. |

| pH | Basic conditions can facilitate hydrolytic cleavage of the isoxazole ring. | The specific pH at which decomposition occurs can vary based on the substituents. |

| Temperature | Elevated temperatures can promote decarboxylation of the carboxylic acid group. | Decarboxylation of aromatic carboxylic acids is often observed in high-temperature water. researchgate.net |

| Substituents | Electron-donating or withdrawing groups on the ring can influence the stability of intermediates in both ring-opening and decarboxylation reactions. | The 3-ethoxy and 5-carboxylic acid groups are expected to modulate the reactivity of the isoxazole core. |

Reactivity Influenced by the 3-Ethoxy Substituent

The 3-ethoxy group, being an electron-donating substituent, plays a significant role in modulating the reactivity of the 1,2-oxazole ring. Its presence influences the electron density distribution within the aromatic system, which in turn affects the molecule's susceptibility to various chemical transformations.

Electron-donating groups generally activate aromatic rings towards electrophilic substitution. In the case of isoxazole, electrophilic aromatic substitution is known to occur, and the position of attack is directed by the existing substituents. For isoxazoles, the C4 position is often the most electron-rich and therefore the primary site for electrophilic attack. reddit.com The 3-ethoxy group would further enhance the electron density at the C4 position, making it more susceptible to electrophiles.

Conversely, the electron-donating nature of the ethoxy group can have an impact on the stability of intermediates formed during other reactions. For instance, in reactions involving the cleavage of the N-O bond, the electronic effects of the substituents can influence the reaction pathway and the nature of the resulting products. Studies on the ring-opening fluorination of isoxazoles have shown that the presence of electron-donating substituents on an aryl group at the C5 position can still yield ring-opened products, though in some cases with diminished yields. researchgate.net

| Reaction Type | Effect of 3-Ethoxy Group | Predicted Outcome for this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Activates the ring, particularly at the C4 position, by increasing electron density. | Enhanced reactivity towards electrophiles at the C4 position. |

| N-O Bond Cleavage | Can influence the stability of intermediates and potentially the reaction rate and product distribution. | The specific impact would depend on the reaction conditions (e.g., reductive, basic). |

| Reactivity of 5-Carboxylic Acid | Modulates the electronic character of the ring, which can have a minor effect on the acidity and reactivity of the carboxylic acid. | The carboxylic acid group is expected to undergo typical reactions such as esterification and amidation. |

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-Ethoxy-1,2-oxazole-5-carboxylic acid is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Carboxylic Acid Proton (-COOH): A highly deshielded proton from the carboxylic acid group would be expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. The signal's disappearance upon the addition of a D₂O shake would confirm its identity as an exchangeable acidic proton.

Oxazole (B20620) Ring Proton (-CH): The single proton attached to the C4 carbon of the oxazole ring would likely appear as a sharp singlet. Its chemical shift would be in the aromatic or heteroaromatic region, anticipated around 6.5-7.5 ppm, influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms and the carboxylic acid group.

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group would produce two distinct signals. The methylene protons (-OCH₂-) would appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift is expected around 4.2-4.6 ppm, influenced by the adjacent oxygen atom. The methyl protons (-CH₃) would appear as a triplet at approximately 1.3-1.5 ppm, resulting from coupling with the methylene protons. The integration of these signals would correspond to a 1:1:2:3 ratio for the COOH, oxazole CH, CH₂, and CH₃ protons, respectively.

The proton-decoupled ¹³C NMR spectrum for this compound is predicted to display six unique signals, one for each carbon atom in its distinct chemical environment.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to be the most deshielded, appearing far downfield in the range of 160-175 ppm.

Oxazole Ring Carbons (C3, C4, C5): Three signals would correspond to the carbons of the oxazole ring. The C3 carbon, bonded to the ethoxy group, and the C5 carbon, bonded to the carboxylic acid, would be found in the approximate range of 150-170 ppm. The C4 carbon, bonded to the lone ring proton, would be expected at a more upfield position, likely between 100-115 ppm.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) would be deshielded by the oxygen atom, with an expected chemical shift around 65-75 ppm. The terminal methyl carbon (-CH₃) would be the most shielded carbon in the molecule, appearing furthest upfield at approximately 14-18 ppm.

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group, showing a clear cross-peak between the quartet and the triplet signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C4, methylene, and methyl carbon signals.

Vibrational Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band would be anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. This broadness often causes it to overlap with C-H stretching frequencies.

C-H Stretch: Aliphatic C-H stretching from the ethoxy group would appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1700-1725 cm⁻¹, indicative of the carbonyl group in a conjugated carboxylic acid.

C=N and C=C Stretches: Vibrations from the C=N and C=C bonds within the oxazole ring would likely produce one or more medium-intensity bands in the 1500-1650 cm⁻¹ region.

C-O Stretches: At least two distinct C-O stretching bands would be present. The C-O stretch associated with the carboxylic acid would appear between 1210-1320 cm⁻¹, while the C-O stretches of the ethoxy group and the oxazole ring would be found in the 1000-1300 cm⁻¹ region.

O-H Bend: A broad peak corresponding to the O-H bend of the carboxylic acid may be observed around 920-960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 157.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 157.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion. Expected fragmentation peaks could include:

[M - 17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

[M - 28]⁺: Loss of ethylene (C₂H₄) from the ethoxy group.

[M - 45]⁺: Loss of the entire carboxyl group (•COOH).

[M - 46]⁺: Loss of the ethoxy radical (•OCH₂CH₃).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which could then be used to confirm the elemental composition of C₆H₇NO₄.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical value is then compared to the experimentally measured m/z value of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). A close agreement between the theoretical and experimental masses provides strong evidence for the proposed molecular formula.

| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) | Experimentally Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₈NO₄⁺ | 158.0448 | Data dependent on experimental acquisition | Calculated upon data acquisition |

| [M-H]⁻ | C₆H₆NO₄⁻ | 156.0297 | Data dependent on experimental acquisition | Calculated upon data acquisition |

| [M+Na]⁺ | C₆H₇NNaO₄⁺ | 180.0267 | Data dependent on experimental acquisition | Calculated upon data acquisition |

This table presents the theoretical exact masses for different ions of this compound. The experimentally observed mass and mass error would be determined from the actual HRMS analysis.

Mass Spectrometric Fragmentation Pattern Analysis

Mass spectrometric fragmentation analysis provides valuable insights into the connectivity of atoms within a molecule. When a molecule is ionized in a mass spectrometer (e.g., by electron impact), the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of this compound is predicted to proceed through several key pathways, dictated by the presence of the carboxylic acid, ethoxy, and oxazole functionalities.

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). This is expected to be a prominent fragmentation for the title compound, leading to the formation of a radical cation of 3-ethoxy-1,2-oxazole. researchgate.net

Loss of the Ethoxy Group: The ethoxy group can be lost in a few ways. Alpha-cleavage next to the oxygen atom can lead to the loss of an ethyl radical (•C₂H₅, 29 Da) or a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement. libretexts.org

Oxazole Ring Cleavage: Isoxazole (B147169) rings can undergo characteristic cleavages. A potential fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da), which is a known fragmentation pathway for isoxazoles under certain conditions. researchgate.net Other ring fragmentations can also occur, leading to smaller charged species.

The analysis of the resulting mass spectrum would reveal peaks corresponding to the m/z values of these fragments. By piecing together these neutral losses from the molecular ion, a confident structural assignment can be made.

| Proposed Fragment Ion | Molecular Formula of Fragment | m/z of Fragment | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|---|

| [M-CO₂]⁺• | C₅H₇NO₂⁺• | 113.0477 | CO₂ | 43.9898 |

| [M-C₂H₄]⁺• | C₄H₃NO₄⁺• | 129.0011 | C₂H₄ | 28.0313 |

| [M-C₂H₅O•]⁺ | C₄H₂NO₃⁺ | 112.0035 | C₂H₅O• | 45.0341 |

| [M-CO₂-C₂H₄]⁺• | C₃H₃NO⁺• | 69.0211 | CO₂ + C₂H₄ | 72.0211 |

This table outlines the predicted major fragmentation pathways for this compound, with the corresponding theoretical m/z values for the resulting fragment ions.

Theoretical and Computational Investigations of 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 3-Ethoxy-1,2-oxazole-5-carboxylic acid. These computational methods provide deep insights into the electronic structure, stability, and reactivity, complementing and guiding experimental studies.

Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of heterocyclic compounds due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can elucidate its molecular geometry and electronic properties. researchgate.netmdpi.com

The optimized geometry predicted by DFT suggests a largely planar conformation for the 1,2-oxazole ring, which is characteristic of aromatic and pseudo-aromatic systems. nih.gov Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.gov These indices provide a quantitative measure of the molecule's reactivity. For instance, the molecular electrostatic potential (MEP) surface map, another DFT-derived property, visually represents the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. researchgate.net In this compound, the oxygen atoms of the carboxylic acid and ethoxy groups, along with the nitrogen atom of the oxazole (B20620) ring, are expected to be the primary centers of negative potential, indicating their role in nucleophilic interactions.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -7.0 eV | Electron-donating ability |

| ELUMO | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | High electronic stability, low reactivity nih.gov |

| Electronegativity (χ) | ~ 4.75 eV | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.25 eV | Resistance to change in electron distribution |

Note: The values presented are typical estimates for similar heterocyclic carboxylic acid structures based on DFT calculations and serve as a predictive guide.

Beyond DFT, other quantum chemical methods are applied to study oxazole systems. These methods are broadly categorized as ab initio and semi-empirical. libretexts.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate properties from first principles without using experimental parameters. libretexts.org They are computationally intensive but can provide highly accurate results, especially when electron correlation is included. dtic.mil For the oxazole heterocycle, ab initio calculations have been used to determine optimized geometries and heats of formation. dtic.mil While computationally demanding, these methods are essential for benchmarking and for systems where empirical data is unavailable. libretexts.orgnih.gov

Semi-Empirical Methods: These techniques, including AM1, PM3, and MNDO, are faster than ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. libretexts.orgnih.gov This speed allows for the study of larger molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. dtic.mil Studies on the oxazole heterocycle have shown that different semi-empirical methods can yield significantly different results, particularly for properties like heat of formation, indicating that method selection is critical. dtic.mil For instance, for the oxazole molecule, the PM3 method has been shown to provide better agreement with experimental and ab initio results compared to the AM1 method. dtic.mil

Table 2: Comparison of Quantum Chemical Methods for Oxazole Systems

| Method Type | Examples | Computational Cost | Accuracy | Key Application |

|---|---|---|---|---|

| Ab Initio | Hartree-Fock (HF), MP2 | High | High (with correlation) | Benchmarking, small molecules libretexts.orgdtic.mil |

| Density Functional Theory | B3LYP, M06-2X | Medium | Good to High | Electronic properties, reactivity researchgate.netepstem.net |

Mechanistic Studies of Reaction Pathways

Computational chemistry is crucial for elucidating the mechanisms of chemical reactions, including cycloadditions, derivatizations, and decomposition pathways involving the 1,2-oxazole ring system.

The 1,2-oxazole ring can participate in various chemical transformations. Its reactivity is governed by the electronic character of the ring atoms and substituents. The carboxylic acid group at the 5-position is a versatile functional handle for derivatization. Standard organic reactions such as esterification (reaction with alcohols) or amidation (reaction with amines) can be readily modeled to understand their reaction barriers and thermodynamics.

Computational studies can map the potential energy surface for these reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the stereochemical and regiochemical outcomes. For cycloaddition reactions, where the oxazole ring might act as a diene or dienophile, theoretical calculations can predict whether the reaction is likely to proceed and under what conditions. The electronic effects of the 3-ethoxy and 5-carboxylic acid substituents are critical in modulating the reactivity of the oxazole ring in such transformations.

The stability of the 1,2-oxazole ring is a key chemical characteristic. A potential decomposition pathway is hydrolysis, which would involve the cleavage of the ring. The N–O bond is often the most labile bond in the isoxazole (B147169) ring and is susceptible to cleavage under various conditions.

Theoretical modeling can be used to investigate the mechanism of hydrolysis. This typically involves the addition of water or hydroxide (B78521) ions to the molecule. By calculating the energy barriers for different potential pathways, the most likely mechanism can be identified. For this compound, hydrolysis could be initiated by nucleophilic attack at the C3, C5, or other electrophilic centers, potentially leading to ring-opening. The stability of intermediates and the energy of transition states, as determined by quantum chemical calculations, would reveal the favorability of such decomposition routes under neutral, acidic, or basic conditions.

Conformational Analysis and Tautomerism Studies within the 1,2-Oxazole Framework

The three-dimensional structure and the potential for isomeric forms are fundamental to a molecule's properties and interactions.

Conformational Analysis: While the 1,2-oxazole ring itself is relatively rigid and planar, the substituent groups—the ethoxy group at C3 and the carboxylic acid group at C5—have rotational freedom around their single bonds to the ring. This gives rise to different conformers. Computational methods can be used to explore the potential energy surface associated with the rotation of these bonds (e.g., the C3-O bond of the ethoxy group and the C5-C bond of the carboxylic acid). These calculations can determine the relative energies of the different stable conformers and the energy barriers for interconversion between them. It is likely that conformers allowing for maximum conjugation or the formation of intramolecular hydrogen bonds (e.g., between the carboxylic acid proton and the oxazole nitrogen) would be energetically favored.

Tautomerism: Tautomers are isomers that readily interconvert, most often through the migration of a proton. mdpi.com For substituted 1,2-oxazoles (isoxazoles), several tautomeric forms are theoretically possible, although one form is typically predominant under most conditions. eklablog.com For example, 3- and 5-hydroxyisoxazoles can exist in equilibrium with their corresponding keto (oxazolone) forms. eklablog.comthieme-connect.com In the case of this compound, while it lacks a hydroxyl group directly on the ring, prototropic tautomerism involving the carboxylic acid group could be considered, although the canonical acid form is expected to be overwhelmingly stable. Quantum chemical calculations are essential for quantifying the relative stabilities of any potential tautomers, confirming that the specified structure is indeed the most stable form. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical investigation into its behavior in various solvent environments and the nature of its intermolecular interactions. Such simulations are invaluable for understanding how the molecule interacts with its surroundings, which is crucial for predicting its solubility, stability, and potential interactions with biological targets.

Molecular dynamics simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. By simulating this compound in different solvents, researchers can analyze its conformational preferences, solvation structure, and the specific atomic-level interactions that dictate its macroscopic properties.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of this compound, particularly the orientation of the ethoxy and carboxylic acid groups relative to the oxazole ring, is expected to be significantly influenced by the solvent environment. Simulations can track key dihedral angles to reveal the most stable conformations in different media.

In polar protic solvents , such as water or ethanol (B145695), the molecule is expected to form strong hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). princeton.edunih.govacs.org The nitrogen atom of the isoxazole ring is also a potential hydrogen bond acceptor. researchgate.net These interactions would stabilize the solute and influence the orientation of the functional groups to maximize favorable contacts with solvent molecules.

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, hydrogen bond donation from the solvent is absent. However, the solvent can still act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group. The stability of intramolecular versus intermolecular hydrogen bonds may shift in these environments.

In nonpolar solvents , such as hexane (B92381) or chloroform, intermolecular interactions would be dominated by weaker van der Waals forces. In such environments, carboxylic acids have a strong tendency to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties. rsc.org MD simulations could predict the stability and dynamics of such dimeric structures for this compound.

An illustrative summary of expected conformational preferences based on computational studies of similar molecules is presented below.

Table 1: Predicted Dominant Conformation and Solvent Interactions for this compound in Various Solvents

| Solvent Type | Example Solvent | Expected Dominant Interaction | Predicted Conformational Effect |

| Polar Protic | Water | Strong hydrogen bonding with -COOH and isoxazole N researchgate.net | Extended conformation to maximize solvent accessibility |

| Polar Aprotic | Acetonitrile | Hydrogen bonding (solute as donor) | Potential for intramolecular hydrogen bonding or solute self-association |

| Nonpolar | Chloroform | Van der Waals forces, solute-solute H-bonding | High propensity for forming hydrogen-bonded dimers rsc.org |

Analysis of Intermolecular Interaction Energies

A primary output of MD simulations is the calculation of interaction energies between the solute and solvent molecules. These energies can be decomposed to quantify the contribution of different types of forces, such as electrostatic and van der Waals interactions.

Theoretical studies on related heterocyclic compounds demonstrate that intermolecular hydrogen bonding is a key factor in their behavior. researchgate.net For instance, computational analyses of isoxazole with water show that the formation of a hydrogen bond with the nitrogen atom is energetically more favorable than with the oxygen atom of the ring. researchgate.net Similarly, simulations of carboxylic acids in aqueous solutions have been used to explore their free energy surfaces, including proton dissociation and dimerization events. princeton.edunih.govacs.org

By analogy, MD simulations of this compound would likely reveal strong, specific interactions with protic solvents. The interaction energy would be a composite of several key contributions:

Hydrogen bonding at the carboxylic acid group, which can be quantified by analyzing the distance and angle between donor and acceptor atoms.

Hydrogen bonding involving the isoxazole nitrogen atom.

Dipole-dipole interactions arising from the polar nature of the isoxazole ring and the ethoxy and carboxylic acid functional groups.

Van der Waals interactions , particularly involving the ethyl group and the aromatic ring system.

The following table provides hypothetical interaction energy data that would be expected from such a simulation, illustrating the relative strength of interactions with different types of solvents.

Table 2: Illustrative Interaction Energies of this compound with Different Solvents from a Hypothetical MD Simulation

| Solvent | Average Electrostatic Interaction Energy (kcal/mol) | Average Van der Waals Interaction Energy (kcal/mol) | Total Average Interaction Energy (kcal/mol) |

| Water | -15.8 | -7.2 | -23.0 |

| Methanol (B129727) | -12.5 | -8.1 | -20.6 |

| Acetonitrile | -8.3 | -7.9 | -16.2 |

| Chloroform | -4.1 | -9.5 | -13.6 |

Note: These values are illustrative and intended to demonstrate expected trends based on the principles of intermolecular forces and findings for analogous molecular systems. Negative values indicate attractive interactions.

These theoretical investigations, grounded in the established methodologies of molecular dynamics simulations, provide a powerful framework for predicting the physicochemical behavior of this compound. easychair.org They can guide experimental work by offering insights into solubility, crystal packing, and the nature of interactions with other molecules, which are fundamental to its application in various scientific fields.

Utility of 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid As a Synthetic Building Block

Role in the Construction of Diverse Heterocyclic Systems

Preparation of Fused Ring Systems and Condensed Heterocycles (e.g., Imidazopyridine Derivatives)

While the direct reaction of 3-Ethoxy-1,2-oxazole-5-carboxylic acid with 2-aminopyridine derivatives to form imidazo[1,2-a]pyridines is a theoretically plausible synthetic route, specific examples are not available in the reviewed literature. The general synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a carboxylic acid derivative. rsc.orgrsc.org

However, related isoxazole (B147169) structures have been shown to serve as precursors to imidazo[1,2-a]pyridines through rearrangement reactions. For instance, research has demonstrated that 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on the nitrogen with a nitropyridine group, can rearrange in the presence of triethylamine to yield imidazo[1,2-a]pyridine structures. nih.gov This transformation suggests that the isoxazole ring can act as a synthon for the imidazole portion of the fused heterocyclic system, albeit not by direct condensation of the carboxylic acid.

Synthesis of Polyheterocyclic Ensembles Incorporating the 1,2-Oxazole Core

There is no specific information in the searched literature detailing the use of this compound in the synthesis of polyheterocyclic ensembles where the 1,2-oxazole core is retained as a central structural motif.

Precursor for Advanced Organic Syntheses

Applications in the Synthesis of Complex Organic Molecules

No instances of this compound being used as a building block in the total synthesis of complex natural products or other intricate organic molecules were found in the available literature. While the oxazole (B20620) ring is a component of various bioactive molecules, the synthetic pathways to these molecules using this specific precursor are not described. nih.gov For example, novel 1,3-dioxane carboxylic acid derivatives containing a substituted oxazole moiety have been synthesized as potential PPAR alpha/gamma dual agonists, but these were prepared from different oxazole precursors. nih.gov

Development of Novel Chemical Reagents and Intermediates

Information regarding the development of novel chemical reagents or specific synthetic intermediates derived from this compound is not available in the searched literature. It is chemically feasible to convert the carboxylic acid to more reactive intermediates, such as an acid chloride (3-Ethoxy-1,2-oxazole-5-carbonyl chloride), which would be a versatile reagent for acylation reactions. However, specific reports on the synthesis and application of such derived reagents could not be found.

Future Research Directions and Unexplored Avenues for 3 Ethoxy 1,2 Oxazole 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to oxazole (B20620) and isoxazole (B147169) derivatives often rely on multi-step procedures that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. nih.govbeilstein-journals.org A primary future objective is the development of more efficient, economical, and environmentally benign methods for the synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid.

Key research avenues include:

One-Pot and Tandem Reactions: Designing synthetic cascades that combine multiple transformations into a single operation would enhance efficiency by reducing the need for intermediate purification steps. Methodologies for synthesizing trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids in a one-pot fashion could be adapted. beilstein-journals.orgijpsonline.com

Green Catalysis: The exploration of heterogeneous or recyclable homogeneous catalysts could replace corrosive reagents and simplify product purification. ijpsonline.com Metal-organic frameworks (MOFs) or supported metal nanoparticles could offer high activity and selectivity under mild conditions.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as non-conventional energy sources could dramatically reduce reaction times and improve yields, as has been demonstrated for other heterocyclic syntheses. mdpi.com

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could offer unparalleled selectivity and sustainability, operating under mild aqueous conditions.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Potential Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Starting Materials | Multi-step synthesis from complex precursors | Readily available carboxylic acids and isocyanides nih.gov |

| Catalyst/Reagents | Stoichiometric strong bases or corrosive reagents nih.gov | Recyclable heterogeneous catalyst (e.g., MOF) |

| Solvent | Chlorinated solvents (e.g., DCM) | Green solvents (e.g., ethanol (B145695), water, ionic liquids) |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) mdpi.com |

| Waste Generation | High (by-products, spent reagents) | Low (high atom economy, catalyst recycling) |

Advanced Mechanistic Insights into its Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future research should focus on employing a combination of experimental and computational techniques to elucidate these pathways.

Areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the influence of substituents and catalysts on reaction outcomes. nih.gov This can provide insights into the regioselectivity and stereoselectivity of transformations.

In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ FTIR) and process NMR spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can help trace the fate of individual atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Table 2: Proposed Mechanistic Studies

| Research Question | Proposed Methodology | Expected Outcome |

|---|---|---|

| Cyclization Mechanism | DFT calculations and kinetic studies | Identification of the rate-determining step and key transition states. |

| Role of Catalyst | In-situ spectroscopy (e.g., X-ray Absorption Spectroscopy) | Characterization of the active catalytic species and its interaction with substrates. |

| By-product Formation | Isotopic labeling and mass spectrometry | Elucidation of pathways leading to undesired products, enabling rational optimization. |

| Ring-Opening/Transformation | Photochemical and thermal analysis | Understanding the stability of the isoxazole ring and its potential for rearrangement reactions. |

Expanded Scope in Organic Synthesis and Building Block Applications

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group serves as a handle for amide bond formation, esterification, or reduction, while the isoxazole ring can participate in various cycloaddition or ring-opening reactions.

Future research should aim to:

Derivatization and Library Synthesis: Systematically explore the derivatization of both the carboxylic acid and the isoxazole core to generate a library of novel compounds. These libraries can then be screened for biological activity, leading to the discovery of new pharmaceutical leads.

Multicomponent Reactions (MCRs): Employ this compound as a component in MCRs, such as the Ugi or Passerini reactions, to rapidly assemble complex molecular architectures from simple precursors.

Synthesis of Novel Heterocyclic Systems: Utilize the isoxazole ring as a latent functional group. For instance, reductive cleavage of the N-O bond can unmask a β-enaminone or related functionalities, which can then be used to construct other heterocyclic rings.

Table 3: Potential Synthetic Applications and Derivatives

| Functional Group | Transformation | Potential Derivative Class | Potential Application Area |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | N-Aryl/Alkyl Amides | Agrochemicals, Pharmaceuticals |

| Carboxylic Acid | Esterification | Alkyl/Aryl Esters | Fragrances, Liquid Crystals |

| Isoxazole Ring | Reductive Ring Opening | β-Enaminones | Synthesis of Pyridines, Pyrimidines |

| Entire Molecule | Polymerization Monomer | Functional Polyesters/Polyamides | Specialty Polymers, Advanced Materials |

Integration with Emerging Chemical Technologies for Material Science Applications

The intersection of molecular design with advanced processing technologies opens up new possibilities for creating functional materials. This compound could serve as a key component in the development of next-generation materials if integrated with emerging technologies.

Unexplored avenues in this domain include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would not only enable safer and more efficient large-scale production but also allow for the telescoping of reactions, where the output of one reactor flows directly into the next.

Polymer and Material Science: Incorporating the this compound moiety into polymer backbones or as a pendant group could impart novel properties. The polar isoxazole ring might influence thermal stability, dielectric properties, or chelating ability, making such polymers interesting for applications in electronics or separation science. The synthesis of DMPOPOP, a liquid scintillator containing an oxazole core, highlights the potential of such heterocycles in functional materials. beilstein-journals.org

Self-Assembling Systems: The molecule's structure, featuring both hydrogen-bond donating/accepting capabilities and a rigid heterocyclic core, could be exploited in the design of supramolecular assemblies, gels, or liquid crystals.

Table 4: Emerging Technologies and Potential Material Applications

| Technology | Application to this compound | Potential Impact/Material |

|---|---|---|

| Flow Chemistry | Automated, scalable synthesis and derivatization | High-purity compound production for R&D and manufacturing. |

| Polymer Chemistry | Use as a functional monomer or additive | Development of specialty polymers with enhanced thermal or optical properties. |

| 3D Printing | Incorporation into photo-curable resins | Creation of functional 3D objects with tailored chemical properties. |

| Organic Electronics | Precursor for conjugated materials | Exploration in the synthesis of organic semiconductors or dye-sensitized solar cells. |

Q & A

Basic: What are the established synthetic routes for 3-Ethoxy-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of oxazole-carboxylic acid derivatives typically involves cyclization reactions or hydrolysis of pre-functionalized precursors. For example, 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives are synthesized via hydrolysis of active intermediates under controlled pH and temperature conditions . Key reaction parameters include the choice of catalyst (e.g., acid/base), solvent polarity, and reaction time. Ethoxy-substituted oxazoles may require protection/deprotection strategies for the ethoxy group during synthesis to prevent undesired side reactions. Yield optimization often involves iterative adjustments to stoichiometry and purification via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Effective characterization combines ¹H/¹³C NMR (to confirm ethoxy and oxazole ring protons), IR spectroscopy (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Contradictions in data—such as unexpected splitting in NMR signals—may arise from rotational isomerism or impurities. X-ray crystallography (as used for 5-methyl-1,2-oxazole-3-carboxylic acid ) provides definitive structural confirmation. Cross-validation with computational NMR prediction tools (e.g., DFT calculations) can resolve ambiguities .

Advanced: What mechanistic insights explain the hydrolytic stability of this compound under physiological conditions?

Hydrolysis studies of related oxazole derivatives reveal that electron-withdrawing groups (e.g., carboxylic acid) reduce ring stability by increasing electrophilicity at the oxazole C-2 position. The ethoxy group’s electron-donating effect may counteract this, delaying ring opening. Degradation pathways can be probed via pH-dependent kinetic studies (e.g., HPLC monitoring at pH 2–9). Metabolite identification (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid in plasma ) suggests that hydrolysis proceeds via nucleophilic attack at the oxazole ring, forming open-chain intermediates .

Advanced: How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can map electrophilic regions by analyzing electrostatic potential surfaces. For oxazole derivatives, the C-5 carboxylic acid group directs nucleophilic attack to adjacent positions (e.g., C-4). Substituent effects (e.g., ethoxy vs. methoxy) are modeled by comparing activation energies for SN2 or SN1 pathways. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates (e.g., with thiols or amines) .

Advanced: What metabolic transformations does this compound undergo in mammalian systems, and how are metabolites identified?

In vivo studies of structurally similar compounds show phase I metabolism (hydrolysis, oxidation) and phase II conjugation (glucuronidation). For example, plasma and urine analysis of 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives identified hydrolysis products and aryl amine conjugates . Metabolite profiling employs LC-MS/MS with isotopic labeling or stable isotope tracers to distinguish endogenous compounds from drug-related metabolites .

Advanced: How does the crystal structure of this compound inform its supramolecular interactions?

Single-crystal X-ray diffraction (as demonstrated for 5-methyl-1,2-oxazole-3-carboxylic acid ) reveals intermolecular hydrogen bonding between the carboxylic acid group and adjacent molecules, forming dimeric or chain-like networks. The ethoxy group’s orientation influences packing efficiency and solubility. Computational Hirshfeld surface analysis can quantify non-covalent interactions (e.g., π-π stacking) that affect crystallinity and bioavailability .

Advanced: What in vitro assays are optimal for evaluating the enzyme inhibitory activity of this compound derivatives?

Kinetic assays using recombinant enzymes (e.g., cyclooxygenase or kinases) measure IC₅₀ values via fluorescence-based or colorimetric methods (e.g., ADP-Glo™ for kinases). Structure-activity relationship (SAR) studies correlate substituent modifications (e.g., replacing ethoxy with methoxy) with inhibitory potency. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.